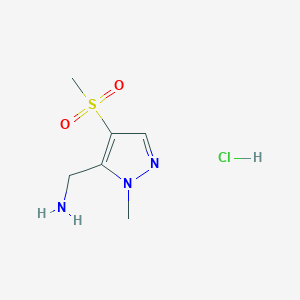
1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride, also known as MPTP hydrochloride, is a synthetic compound that has been widely used in scientific research. MPTP hydrochloride is a potent inhibitor of mitochondrial complex I and has been used to model Parkinson's disease in animals.
Wirkmechanismus
1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride hydrochloride is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain and ATP synthesis. The inhibition of complex I leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. The accumulation of ROS leads to oxidative stress and subsequent damage to dopaminergic neurons in the substantia nigra. The exact mechanism by which 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride hydrochloride selectively targets dopaminergic neurons is not fully understood, but it is thought to involve the uptake and metabolism of the compound by astrocytes and subsequent conversion to a toxic metabolite.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride hydrochloride are primarily related to the selective damage of dopaminergic neurons in the substantia nigra. The decrease in dopamine levels leads to motor dysfunction and the development of Parkinson's disease-like symptoms. 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride hydrochloride also induces oxidative stress and subsequent damage to other brain regions, leading to cognitive impairment and other neurological deficits.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride hydrochloride as a model for Parkinson's disease include its ability to selectively target dopaminergic neurons and induce symptoms similar to those seen in patients. 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride hydrochloride is also relatively easy to administer and has a well-established protocol for inducing Parkinson's disease in animal models. The limitations of 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride hydrochloride include its toxicity and the lack of complete understanding of its mechanism of action. 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride hydrochloride can also induce non-specific effects, such as inflammation and glial activation, which can complicate data interpretation.
Zukünftige Richtungen
For 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride hydrochloride research include the development of new therapies for Parkinson's disease based on its mechanism of action. Researchers are also investigating the neuroprotective effects of various compounds and their ability to prevent or reverse the damage caused by 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride hydrochloride. The development of new animal models that more closely mimic the pathophysiology of Parkinson's disease is also an area of active research.
Synthesemethoden
The synthesis of 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride hydrochloride involves the reaction of 4-methanesulfonyl-1-methyl-1H-pyrazol-5-amine with formaldehyde and subsequent reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride hydrochloride. The purity of the compound can be verified using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride hydrochloride has been widely used in scientific research as a model for Parkinson's disease. The compound selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and subsequent motor dysfunction. Animal models treated with 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride hydrochloride exhibit symptoms similar to those seen in Parkinson's disease patients, such as tremors, rigidity, and bradykinesia. 1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride hydrochloride has also been used to study the neuroprotective effects of various compounds and to develop new therapies for Parkinson's disease.
Eigenschaften
IUPAC Name |
(2-methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S.ClH/c1-9-5(3-7)6(4-8-9)12(2,10)11;/h4H,3,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVWHBHIGSHKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)C)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methanesulfonyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

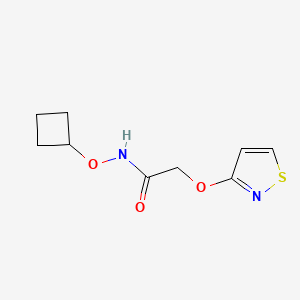
![1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7437352.png)
![N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B7437366.png)
![2-(2-Chloro-6-fluorophenyl)-1-[2-(triazol-1-ylmethyl)morpholin-4-yl]ethanone](/img/structure/B7437373.png)
![2-(2-methyl-1,3-oxazol-5-yl)-N-[1-[4-(trifluoromethyl)phenyl]propan-2-yl]acetamide](/img/structure/B7437377.png)

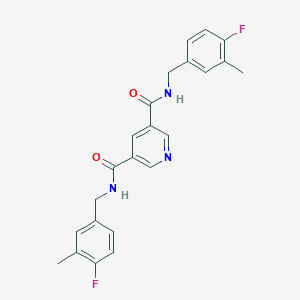
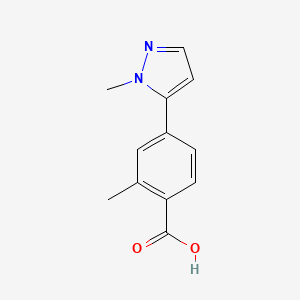
![2-[[3-(3-Chloropyridin-2-yl)phenyl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7437415.png)
![3-(2-bromo-4-methylphenoxy)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]propanamide](/img/structure/B7437422.png)
![N-[5-(hydroxymethyl)-2-methylpyrazol-3-yl]-2-(2-methylphenyl)propanamide](/img/structure/B7437434.png)
![2-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-(2-hydroxyethyl)quinazolin-4-one](/img/structure/B7437443.png)
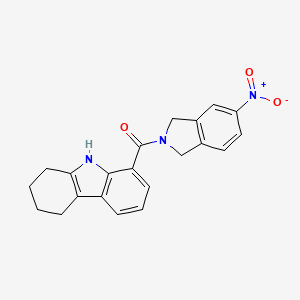
![6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-7-fluoro-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7437454.png)